molecular formula C21H24N4O2S B5012423 N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide

N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide

Cat. No.: B5012423
M. Wt: 396.5 g/mol
InChI Key: QUOLEFLFNQNOOR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include an ethoxyphenyl group, a triazolyl group, and a sulfanyl propanamide moiety

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-27-17-11-9-16(10-12-17)22-19(26)13-14-28-21-24-23-20(25(21)3)18-8-6-5-7-15(18)2/h5-12H,4,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOLEFLFNQNOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(N2C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanyl propanamide moiety is attached through nucleophilic substitution reactions, often using thiol reagents and suitable catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to enhance the efficiency and sustainability of such synthetic processes . These systems allow for precise control over reaction parameters, leading to more consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl and triazolyl compounds .

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. The ethoxyphenyl group can engage in hydrophobic interactions, affecting receptor binding. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethoxyphenyl group enhances its solubility and bioavailability, while the triazole ring provides a versatile platform for further chemical modifications .

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